methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H5ClN2O2S. This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a chlorine atom, and a cyano group.
Mechanism of Action
Target of Action
The primary targets of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound is synthesized via a cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts . This process involves the nucleophilic addition of thiol to the cyano group of the tetracyanopropenide, followed by Thorpe–Ziegler cyclization .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities, such as anticancer, anti-inflammatory, antiviral, antimicrobial, antidiabetic, osteogenic, and neuroprotective effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with mercaptoacetic esters, leading to the formation of the thieno[2,3-b]pyridine scaffold . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The thieno[2,3-b]pyridine core can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Similar core structure but with a hydroxyl group instead of a cyano group.
Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the thieno ring and cyano group.
Uniqueness
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of both a cyano group and a thieno[2,3-b]pyridine core, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
Methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
This compound has a molecular formula of CHClNOS and a molecular weight of 252.68 g/mol. The compound features a thieno[2,3-b]pyridine core with both cyano and carboxylate functionalities, which are critical for its biological activity ( ).
Recent studies have indicated that compounds within the thieno[2,3-b]pyridine class exhibit a range of biological activities, primarily through the inhibition of protein kinases. Protein kinases play a crucial role in various cellular processes, including growth and differentiation. This compound has been shown to inhibit specific protein kinases associated with inflammatory and autoimmune diseases ( ).
Antiparasitic Activity
One significant area of research focuses on the compound's antiparasitic properties. In vitro studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit strong antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds in this series have shown IC values in the low nanomolar range, indicating high efficacy ( ).
Table 1: Antiplasmodial Activity of Thieno[2,3-b]pyridine Derivatives
Compound ID | IC (nM) | Selectivity Index |
---|---|---|
9a | 25 | >100 |
9b | 50 | >80 |
9c | 30 | >90 |
9d | 15 | >120 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the thieno[2,3-b]pyridine scaffold significantly impact biological activity. For example:
- The presence of an aromatic substituent on the nitrogen atom enhances antiplasmodial activity.
- Substituents at the ortho position can hinder activity if they disrupt spatial orientation ( ).
Table 2: Impact of Structural Modifications on Biological Activity
Modification Type | Effect on Activity |
---|---|
Ortho-substitution | Decreased potency |
Aromatic nitrogen substituent | Increased potency |
Alkyl vs. aromatic groups | Varied effects on selectivity |
Therapeutic Potential
Given its biological profile, this compound shows promise as a lead compound for developing new therapeutics against malaria and potentially other diseases characterized by aberrant kinase activity. Its ability to inhibit specific kinases suggests applications in treating conditions such as asthma, arthritis, and diabetes ( ).
Case Studies and Research Findings
- Antimalarial Studies : In a study evaluating various thieno[2,3-b]pyridine derivatives for their antiplasmodial activity, this compound was identified as one of the most effective compounds with a significant reduction in parasite viability at low concentrations ( ).
- Kinase Inhibition : Research has demonstrated that this compound effectively inhibits several protein kinases involved in inflammatory pathways. This suggests potential applications in treating autoimmune disorders ( ).
Properties
IUPAC Name |
methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O2S/c1-15-10(14)7-2-6-8(11)5(3-12)4-13-9(6)16-7/h2,4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXHVDFLRBTQQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN=C2S1)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930293-23-5 | |
Record name | methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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